4-Amino-2-methoxypyrimidine-5-carboxamide
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Overview
Description
4-Amino-2-methoxypyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O2. This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxypyrimidine-5-carboxamide typically involves the reaction of 2-cyano-3-di(lower alkyl)amino acrolein with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Amino-2-methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-methoxypyrimidine-5-carboxamide include:
- 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- 2-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide
- 2-Amino-4-methylpyrimidine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-amino-2-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10) |
InChI Key |
PBRAOYHVXAYVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(=O)N |
Origin of Product |
United States |
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